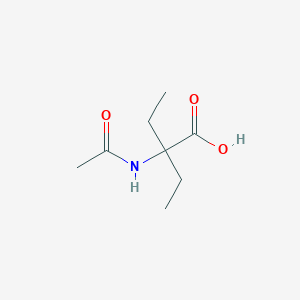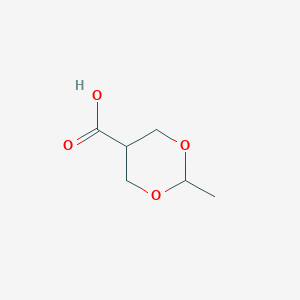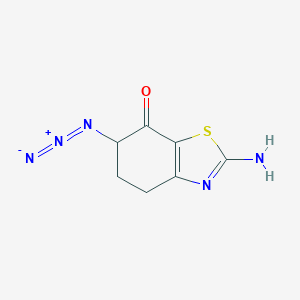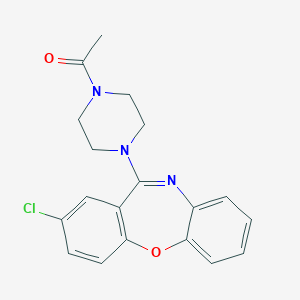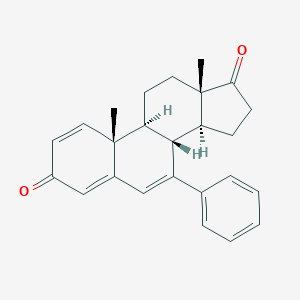
7-Phenyl-1,4,6-androstatriene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1,4,6-androstatriene-3,17-dione (ATD) is a synthetic compound that has been widely used in scientific research. It is a potent aromatase inhibitor that can block the conversion of testosterone to estrogen. ATD has been studied for its potential applications in the treatment of breast cancer, prostate cancer, and other hormone-related diseases.
Aplicaciones Científicas De Investigación
7-Phenyl-1,4,6-androstatriene-3,17-dione has been extensively studied for its potential applications in scientific research. It has been used as an aromatase inhibitor to block the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer and prostate cancer, which are hormone-related diseases. 7-Phenyl-1,4,6-androstatriene-3,17-dione has also been studied for its potential use in the treatment of hypogonadism, a condition in which the body does not produce enough testosterone.
Mecanismo De Acción
7-Phenyl-1,4,6-androstatriene-3,17-dione works by inhibiting the aromatase enzyme, which is responsible for the conversion of testosterone to estrogen. By blocking this conversion, 7-Phenyl-1,4,6-androstatriene-3,17-dione can increase the levels of testosterone in the body. This property makes it useful in the treatment of hormone-related diseases, such as breast cancer and prostate cancer.
Efectos Bioquímicos Y Fisiológicos
7-Phenyl-1,4,6-androstatriene-3,17-dione has been shown to have a number of biochemical and physiological effects. It can increase the levels of testosterone in the body, which can lead to increased muscle mass, strength, and libido. It can also reduce the levels of estrogen in the body, which can lead to a reduction in the risk of breast cancer and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Phenyl-1,4,6-androstatriene-3,17-dione has several advantages for lab experiments. It is a potent aromatase inhibitor that can be used to study the effects of testosterone and estrogen on various physiological processes. It is also relatively easy to synthesize and has a high purity. However, 7-Phenyl-1,4,6-androstatriene-3,17-dione has some limitations for lab experiments. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for the study of 7-Phenyl-1,4,6-androstatriene-3,17-dione. One area of research is the development of new aromatase inhibitors that are more potent and selective than 7-Phenyl-1,4,6-androstatriene-3,17-dione. Another area of research is the study of the effects of 7-Phenyl-1,4,6-androstatriene-3,17-dione on different physiological processes, such as bone density, cognitive function, and cardiovascular health. Additionally, the use of 7-Phenyl-1,4,6-androstatriene-3,17-dione in combination with other drugs for the treatment of hormone-related diseases is an area of active research.
Métodos De Síntesis
7-Phenyl-1,4,6-androstatriene-3,17-dione can be synthesized from 4-androstene-3,6,17-trione by reacting it with phenylmagnesium bromide in the presence of a palladium catalyst. The reaction yields 7-Phenyl-1,4,6-androstatriene-3,17-dione with a purity of over 99%. The synthesis method has been optimized to improve the yield and purity of 7-Phenyl-1,4,6-androstatriene-3,17-dione.
Propiedades
Número CAS |
131802-65-8 |
|---|---|
Nombre del producto |
7-Phenyl-1,4,6-androstatriene-3,17-dione |
Fórmula molecular |
C25H26O2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-phenyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H26O2/c1-24-12-10-18(26)14-17(24)15-19(16-6-4-3-5-7-16)23-20-8-9-22(27)25(20,2)13-11-21(23)24/h3-7,10,12,14-15,20-21,23H,8-9,11,13H2,1-2H3/t20-,21-,23-,24-,25-/m0/s1 |
Clave InChI |
NMLPFJDDIKKFFL-OWUXGNKUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)C5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |
Sinónimos |
7-PATDO 7-phenyl-1,4,6-androstatriene-3,17-dione 7-phenylandrosta-1,4,6-triene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



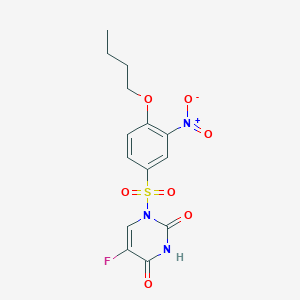
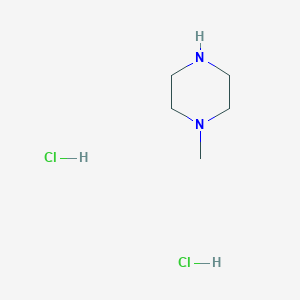
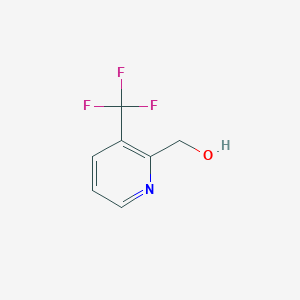
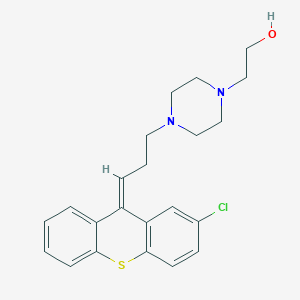
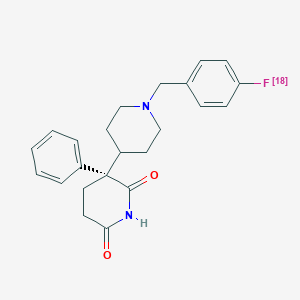
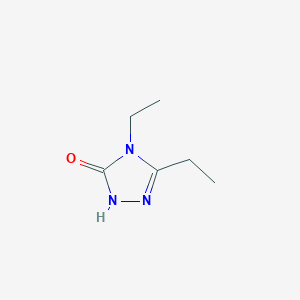
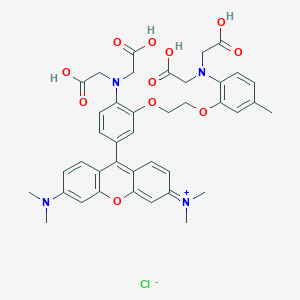

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

